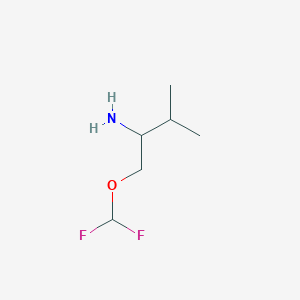![molecular formula C23H24N2O4S2 B2553683 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 954600-21-6](/img/structure/B2553683.png)
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While the specific synthesis for this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of the isoquinoline and thiophene rings .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring structures. The isoquinoline and thiophene rings contribute to the aromaticity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich aromatic systems present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. It would likely have a high boiling point due to its large size and the presence of multiple aromatic rings .Aplicaciones Científicas De Investigación
Synthesis and Biological Screening
Recent research has centered on the synthesis of sulfonamide derivatives, including those with a 1,4-benzodioxane moiety, to explore their biological activities. For example, ethylated sulfonamides incorporating the 1,4-benzodioxane structure have been synthesized and tested against various enzymes such as acetylcholinesterase, butyrylcholinesterase, lipoxygenase, and α-glucosidase, as well as against bacterial strains. These compounds exhibited significant inhibition of lipoxygenase, moderate inhibition of AChE, BChE, and α-glucosidase, and demonstrated antibacterial properties against selected strains (Irshad et al., 2016).
Pharmacological Evaluation
Further pharmacological evaluations have revealed moderate activity against butyrylcholinesterase and acetylcholinesterase and a good activity against the lipoxygenase enzyme. These findings underline the potential therapeutic uses of these compounds in treating conditions associated with these enzymes (Irshad, 2018).
Enzyme Inhibitory Potential
Another study focused on new sulfonamides with benzodioxane and acetamide moieties, investigating their enzyme inhibitory potential against α-glucosidase and acetylcholinesterase. These compounds showed substantial activity against yeast α-glucosidase and weak activity against acetylcholinesterase. In silico molecular docking results were consistent with the in vitro enzyme inhibition data, suggesting a strong correlation between the chemical structure of these compounds and their biological activity (Abbasi et al., 2019).
Antimicrobial and Hemolytic Activities
The antimicrobial and hemolytic activities of sulfonamide derivatives have also been studied, revealing that certain compounds demonstrate proficient antimicrobial activities, while others exhibit significant activity against a selection of bacterial and fungal species. This research highlights the potential of these compounds in developing new antimicrobial agents (Irshad et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c26-31(27,20-5-6-22-23(13-20)29-11-10-28-22)24-14-21(19-8-12-30-16-19)25-9-7-17-3-1-2-4-18(17)15-25/h1-6,8,12-13,16,21,24H,7,9-11,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNQULABHKHIBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

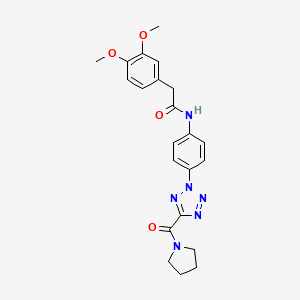
![Ethyl 2-[3-(benzenesulfonyl)propanoylimino]-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2553601.png)
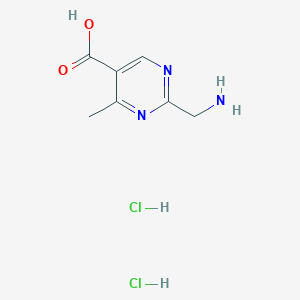
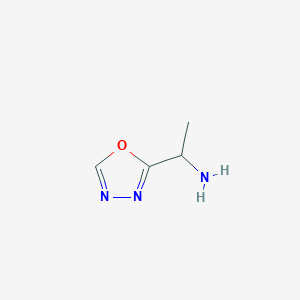
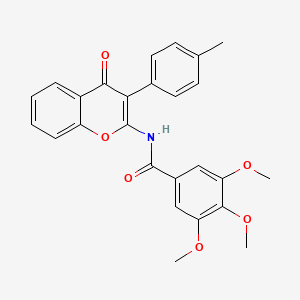
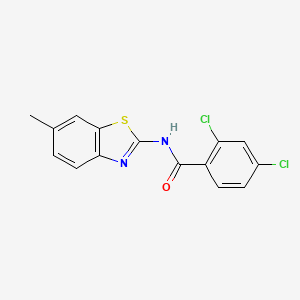
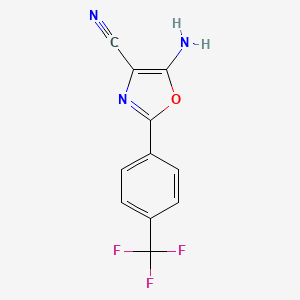
![2-(4-ethoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2553609.png)
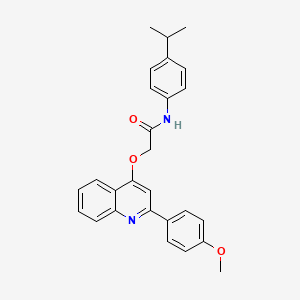
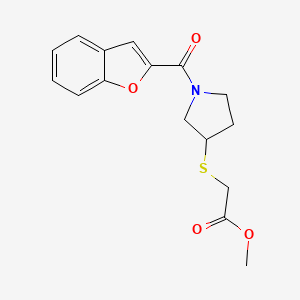
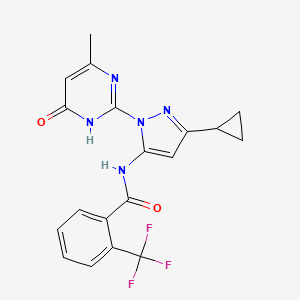
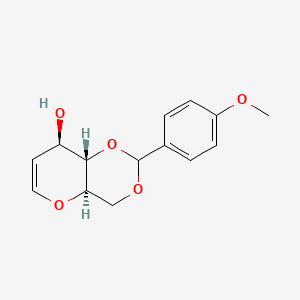
![1-(2,4-dichlorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2553622.png)
